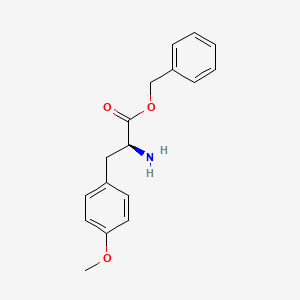

O-Methyl-L-tyrosine phenylmethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

55456-41-2 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

benzyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate |

InChI |

InChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-16(18)17(19)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1 |

InChI Key |

JYRNVSKKZGIZOA-INIZCTEOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O Methyl L Tyrosine Phenylmethyl Ester

Advanced Strategies for O-Methylation of L-Tyrosine Precursors

The introduction of a methyl group onto the phenolic oxygen of L-tyrosine is a key step in forming the O-methyl ether. This transformation must be performed regioselectively to avoid undesired methylation at the amino or carboxyl groups.

Regioselective Etherification Techniques for Phenolic Hydroxyl Groups

Achieving regioselective O-methylation of the phenolic hydroxyl group in L-tyrosine precursors often necessitates the prior protection of the amino and carboxyl functionalities. Once protected, several methods can be employed for the etherification.

A common strategy involves the use of a methylating agent, such as methyl iodide, in the presence of a base. The choice of base and solvent is crucial to facilitate the reaction while minimizing side products. For instance, N-benzyloxycarbonyl-L-tyrosine can be O-methylated using methyl iodide and a suitable base.

Enzymatic approaches offer high regioselectivity. Catechol-O-methyltransferase (COMT), for example, can catalyze the methylation of hydroxyl groups on catechol-like structures. researchgate.net While L-tyrosine itself is not a direct substrate, enzymatic systems can be part of a tandem reaction to achieve specific methylation on tyrosine residues within peptides. researchgate.net

Another advanced technique involves palladium-catalyzed C(sp²)–H activation, which has been explored for the ortho-methylation of the tyrosine ring itself, demonstrating the potential of metal catalysis in modifying the tyrosine structure. nih.gov Although this example pertains to C-methylation, it highlights the advanced catalytic systems being developed for amino acid modification.

| Method | Methylating Agent | Catalyst/Base | Solvent | Key Features |

| Chemical Etherification | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Toluene (B28343) | Standard method requiring protected amino/carboxyl groups. |

| Enzymatic Methylation | S-adenosyl methionine (AdoMet) | Catechol-O-methyltransferase (COMT) | Aqueous Buffer | High regioselectivity for hydroxyl groups on catechol structures. researchgate.net |

| Phase Transfer Catalysis | Dimethyl Sulfate (B86663) | Tetrabutylammonium Bromide / NaOH | Dichloromethane/Water | Allows reaction between reagents in immiscible phases. |

Mechanistic Studies of O-Methylation Reactions

The chemical O-methylation of a protected tyrosine derivative with an alkyl halide like methyl iodide typically proceeds through a nucleophilic substitution (Sₙ2) mechanism. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (e.g., iodide) to form the methyl ether. The efficiency of this reaction is dependent on the strength of the base, the reactivity of the methylating agent, and the solvent's ability to solvate the ions involved.

In enzymatic methylation, the mechanism is highly specific and controlled by the enzyme's active site. nih.gov For instance, methyltransferases utilize a cofactor, typically S-adenosyl methionine (SAM), which contains an activated methyl group. youtube.commdpi.com The enzyme binds both the tyrosine substrate and SAM in a specific orientation, facilitating the transfer of the methyl group from SAM to the hydroxyl group of the substrate. youtube.commdpi.com This process is characterized by a high degree of control, preventing non-specific methylation and ensuring the desired product is formed.

Esterification Approaches for the Carboxylic Acid Moiety to Form Phenylmethyl Esters

The conversion of the carboxylic acid group of O-Methyl-L-tyrosine to a phenylmethyl ester (commonly known as a benzyl (B1604629) ester) is a critical step. This esterification protects the carboxyl group and can be a key intermediate in peptide synthesis.

Optimized Protocols for Phenylmethyl (Benzyl) Ester Synthesis from O-Methyl-L-tyrosine

The most common and direct method for preparing amino acid benzyl esters is the Fischer-Speier esterification. researchgate.netresearchgate.net This acid-catalyzed reaction involves heating the amino acid (in this case, O-Methyl-L-tyrosine) with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (TsOH) or sulfuric acid. researchgate.netunimi.it To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed by azeotropic distillation. researchgate.netunimi.it

An optimized protocol involves using a solvent that forms a low-boiling azeotrope with water but does not require excessively high temperatures that could lead to racemization. unimi.it For example, using cyclohexane (B81311) as the azeotroping solvent has been shown to be effective in producing enantiomerically pure amino acid benzyl esters, whereas higher-boiling solvents like toluene can sometimes cause racemization, particularly for susceptible amino acids. unimi.it The product is often isolated as a stable crystalline salt, such as the p-toluenesulfonate salt. researchgate.netunimi.it

Alternatively, for a pre-protected amino acid, coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the reaction between the N-protected O-Methyl-L-tyrosine and benzyl alcohol.

Investigation of Reaction Conditions for Esterification Efficiency and Selectivity

The efficiency and selectivity of benzyl ester formation are highly dependent on the reaction conditions. Key factors include the choice of catalyst, solvent, temperature, and method of water removal.

Catalyst: Strong protic acids like p-toluenesulfonic acid are effective catalysts. unimi.it The amount of catalyst must be sufficient to protonate the carboxylic acid and facilitate nucleophilic attack by the benzyl alcohol.

Solvent and Water Removal: The choice of solvent is critical for both reaction efficiency and the preservation of stereochemical integrity. Solvents that form a heterogeneous azeotrope with water allow for continuous removal via a Dean-Stark apparatus. As demonstrated in studies, cyclohexane is a superior solvent to toluene for minimizing racemization of sensitive amino acids during benzylation. unimi.it

Temperature: The reaction temperature must be high enough to allow for the azeotropic removal of water but low enough to prevent racemization. The boiling point of the azeotrope is therefore a key consideration.

Effect of Solvent on Enantiomeric Purity in Benzyl Ester Synthesis unimi.itProtective Group Chemistries and Their Impact on Synthetic Routes

In the multi-step synthesis of O-Methyl-L-tyrosine phenylmethyl ester, protecting groups are essential to ensure that reactions occur at the desired functional group. organic-chemistry.org The amino, carboxyl, and phenolic hydroxyl groups of tyrosine all have the potential to react with the reagents used for methylation and esterification.

A successful synthetic strategy often relies on an "orthogonal protection" scheme, where different functional groups are protected with groups that can be removed under distinct conditions. wikipedia.org For example, the amino group might be protected with a base-labile group, while the carboxyl group is protected with a group that is cleaved by acid or hydrogenolysis. organic-chemistry.orgwikipedia.org

For the synthesis of the target compound, a typical route might involve:

N-protection of L-tyrosine: The amino group is protected, for example, with a benzyloxycarbonyl (Z or Cbz) group, which is stable to the conditions of O-methylation but can be removed later by hydrogenolysis. prepchem.com

O-methylation: The phenolic hydroxyl group of the N-protected tyrosine is then methylated.

Esterification: The carboxylic acid of N-Cbz-O-Methyl-L-tyrosine is converted to the phenylmethyl (benzyl) ester.

Deprotection: The N-protecting group is removed to yield the final product. If the benzyl ester itself is an intermediate for further reactions like peptide synthesis, it may be deprotected in a subsequent step.

The benzyl ester protecting the carboxyl group and the benzyloxycarbonyl group protecting the amino group are not orthogonal, as both are typically removed by catalytic hydrogenation. gcwgandhinagar.com This is acceptable if the final desired product is O-Methyl-L-tyrosine. However, if the target is the fully deprotected amino acid ester, a different N-protecting group, such as tert-butyloxycarbonyl (Boc), which is acid-labile, would be chosen to allow for selective deprotection. wikipedia.org

Common Protecting Groups for Tyrosine Synthesis organic-chemistry.orgwikipedia.orgSelection and Application of N-Alpha-Amino Protecting Groups (e.g., Boc, Fmoc)

In the synthesis of this compound, the protection of the α-amino group is a critical first step to prevent unwanted side reactions during subsequent modifications of the carboxylic acid functionality. The two most widely employed N-α-amino protecting groups in peptide synthesis and related organic chemistry are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. chemimpex.comchemimpex.com

The Boc group is typically introduced by reacting O-Methyl-L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This protecting group is characterized by its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). This acid-labile nature makes it a versatile choice in many synthetic routes.

The Fmoc group , on the other hand, is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ub.edu A key advantage of the Fmoc group is its base-lability; it is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This allows for orthogonal protection schemes where acid-labile protecting groups can be used elsewhere in the molecule.

Table 1: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Introduction Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Fmoc-Cl or Fmoc-OSu |

| Cleavage Condition | Acidic (e.g., Trifluoroacetic Acid) | Basic (e.g., Piperidine) |

| Key Advantage | Stable to a wide range of non-acidic conditions | Allows for orthogonal protection with acid-labile groups |

Orthogonal Protection Strategies for Multi-Functional Amino Acids

This compound is a trifunctional molecule, possessing an amino group, a carboxylic acid group, and the phenylmethyl (benzyl) ester. A successful synthesis relies on an orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others. acs.orgthieme-connect.debham.ac.uk

A plausible synthetic route for this compound would involve the following steps:

N-α-amino protection: The amino group of O-Methyl-L-tyrosine is first protected with either a Boc or Fmoc group.

Esterification: The carboxylic acid of the N-protected O-Methyl-L-tyrosine is then esterified with phenylmethanol (benzyl alcohol) to form the phenylmethyl ester. This can be achieved using various coupling agents or by Fischer-Speier esterification. researchgate.netunimi.it

Selective Deprotection: Depending on the subsequent desired transformations, either the N-protecting group or the phenylmethyl ester can be selectively removed.

For instance, if an N-Fmoc protected O-Methyl-L-tyrosine is used, the phenylmethyl ester (which is labile to hydrogenolysis) can be retained while the Fmoc group is removed with piperidine for further elongation of a peptide chain at the N-terminus. Conversely, if an N-Boc protected intermediate is used, the Boc group can be removed with acid while the phenylmethyl ester remains intact. The phenylmethyl ester can later be removed by catalytic hydrogenolysis, a condition to which the Boc group is stable. This orthogonality is fundamental in the synthesis of complex molecules. acs.org

Table 2: Example of an Orthogonal Protection Strategy

| Functional Group | Protecting Group | Cleavage Condition |

|---|---|---|

| α-Amino Group | Fmoc | 20% Piperidine in DMF |

| Carboxylic Acid | Phenylmethyl (Benzyl) Ester | H₂/Pd-C (Hydrogenolysis) |

Stereochemical Control and Purity in the Synthesis of this compound

Maintaining the L-configuration of the chiral center at the α-carbon is paramount throughout the synthesis of this compound.

Methods for Maintaining L-Configuration Chiral Integrity

Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur at the α-carbon of amino acids, particularly during activation of the carboxyl group for esterification or peptide coupling. researchgate.net The α-proton is susceptible to abstraction under certain conditions, leading to a loss of stereochemical information.

Several strategies are employed to minimize racemization:

Use of Mild Reaction Conditions: Carrying out reactions at lower temperatures and avoiding strong bases can significantly reduce the rate of α-proton abstraction.

Choice of Coupling Reagents: Certain coupling reagents are known to suppress racemization more effectively than others. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with carbodiimides to minimize racemization.

Solvent Selection: The choice of solvent can influence the extent of racemization. It has been reported that the use of high-boiling solvents like toluene during Fischer-Speier esterification of amino acids with electron-withdrawing side chains can lead to significant racemization. researchgate.netunimi.it Therefore, milder conditions or alternative esterification methods are preferable. For instance, the use of cyclohexane as a water-azeotroping solvent has been shown to produce enantiomerically pure amino acid benzyl esters. unimi.it

Assessment of Enantiomeric Excess in Synthetic Preparations

After the synthesis of this compound, it is crucial to determine its enantiomeric purity, which is expressed as enantiomeric excess (ee). A high ee value indicates that one enantiomer is present in a much greater proportion than the other.

Several analytical techniques can be employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. The sample is passed through a chiral stationary phase (CSP) which interacts differently with the L- and D-enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile derivatives of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for their quantification.

The choice of method depends on the specific properties of the compound and the available instrumentation. For amino acid esters, chiral HPLC is often the preferred method due to its accuracy and versatility.

Role As a Core Building Block and Precursor in Chemical Biology and Material Science Research

Precursor in Advanced Peptide Synthesis Methodologies

The strategic placement of protecting groups on O-Methyl-L-tyrosine phenylmethyl ester allows for its seamless integration into various peptide synthesis workflows. The O-methyl group provides a stable, permanent protection of the phenolic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation. Concurrently, the phenylmethyl (benzyl) ester at the C-terminus offers temporary protection, which can be selectively removed under specific conditions that are orthogonal to many N-terminal protecting groups used in standard peptide synthesis strategies.

Application in Solid-Phase Peptide Synthesis (SPPS) for Modified Peptide Assembly

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient assembly of peptide chains on a solid support. beilstein-journals.orgpeptide.com this compound can be effectively utilized in SPPS, typically by anchoring it to a resin through its N-terminus after suitable protection (e.g., with Fmoc or Boc). The key advantage of using this derivative is the inertness of the O-methylated side chain to the repeated cycles of deprotection and coupling inherent to SPPS. peptide.com

The process allows for the incorporation of a tyrosine residue with a permanently modified side chain, which is particularly useful for studying the role of the phenolic hydroxyl group in peptide structure and function. By replacing a natural tyrosine with its O-methylated counterpart, researchers can investigate hydrogen bonding interactions and phosphorylation events that involve this specific functional group.

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Typical Reagent for Removal | Stability | Application for this compound |

| Fmoc (N-terminus) | Piperidine (B6355638) | Base-labile | Standard N-terminal protection |

| Boc (N-terminus) | Trifluoroacetic acid (TFA) | Acid-labile | Alternative N-terminal protection |

| Phenylmethyl (C-terminus) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base | C-terminal protection |

| O-Methyl (Side chain) | Not typically removed | Stable to most SPPS conditions | Permanent side-chain modification |

Utilization in Solution-Phase Peptide Synthesis for Specific Sequence Incorporation

In solution-phase peptide synthesis, all reactants are dissolved in a liquid medium. bachem.com This classical method remains highly relevant for large-scale synthesis and the preparation of complex peptide fragments. This compound is well-suited for this approach. Its solubility in common organic solvents facilitates homogeneous reaction conditions.

The phenylmethyl ester at the C-terminus can be selectively cleaved by catalytic hydrogenation, a mild method that preserves the integrity of the peptide backbone and other sensitive functional groups. bachem.com This allows for the subsequent coupling of the deprotected carboxyl group with another amino acid or peptide fragment, enabling the precise incorporation of O-methyl-L-tyrosine at a specific position within a peptide sequence.

Design and Synthesis of Peptide Analogs Incorporating this compound

The incorporation of non-canonical amino acids like O-methyl-L-tyrosine is a powerful strategy for designing peptide analogs with enhanced properties, such as increased metabolic stability, improved receptor binding affinity, or altered biological activity. The synthesis of such analogs often relies on the use of versatile building blocks like this compound.

By substituting native tyrosine residues, researchers can fine-tune the electronic and steric properties of a peptide. The methyl ether in O-methyl-L-tyrosine, for instance, is electronically different from a free hydroxyl group and is incapable of acting as a hydrogen bond donor. These subtle modifications can have profound effects on the peptide's conformation and its interaction with biological targets.

Scaffold for Complex Organic Molecule Construction

Beyond peptide synthesis, the chiral backbone and functionalized aromatic ring of this compound make it an attractive scaffold for the construction of more complex, non-peptidic organic molecules. Its stereochemistry and predefined functional handles provide a solid foundation for asymmetric synthesis.

Integration into Multi-Step Synthetic Pathways for Bioactive Compound Development

Chiral amino acids are valuable starting materials in the multi-step synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. ucla.edu this compound can serve as a chiral precursor, with its amino and carboxyl groups providing points for further chemical elaboration. The protected side chain allows for selective reactions on other parts of the molecule without interference.

For instance, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, and the amine and carboxylic acid can be transformed into a wide array of other functional groups, leading to the synthesis of diverse molecular architectures with potential therapeutic applications.

Use in the Synthesis of Tyrosine-Derived Natural Product Analogs

Many natural products containing a tyrosine or a modified tyrosine core exhibit significant biological activity. The chemical synthesis of analogs of these natural products is a common strategy in medicinal chemistry to improve their pharmacological properties and to understand their structure-activity relationships. researchgate.net

Contributions to Unnatural Amino Acid Research and Protein Engineering

O-Methyl-L-tyrosine has become a valuable asset in the field of protein engineering, primarily due to its structural similarity to the natural amino acid tyrosine, but with a methylated hydroxyl group. This subtle modification prevents the formation of hydrogen bonds and alters the electronic properties of the aromatic side chain, providing a means to probe and modulate protein structure and function.

Exploration of its Potential for Site-Specific Incorporation via Genetic Code Reprogramming

A significant breakthrough in protein engineering has been the development of methods to site-specifically incorporate unnatural amino acids into proteins in living organisms. This is achieved through the expansion of the genetic code, a technique that repurposes a stop codon, typically the amber codon (UAG), to encode a UAA. nih.gov The successful incorporation of O-Methyl-L-tyrosine relies on the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. ualberta.ca This pair functions independently of the host cell's endogenous translational machinery. nih.gov

The process involves engineering a mutant aminoacyl-tRNA synthetase (aaRS) that specifically recognizes O-Methyl-L-tyrosine and attaches it to its cognate, orthogonal transfer RNA (tRNA). nih.govnih.gov This engineered tRNA, in turn, has an anticodon that recognizes the amber stop codon on the messenger RNA (mRNA). ualberta.ca When this system is introduced into a cell, and O-Methyl-L-tyrosine is supplied in the growth medium, the ribosome incorporates it into the growing polypeptide chain at the position specified by the UAG codon. nih.govlabome.com

Researchers have successfully developed variants of the Methanococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) that are highly specific for O-Methyl-L-tyrosine. nih.gov Through directed evolution and selection strategies, these engineered synthetases exhibit high fidelity, ensuring that only O-Methyl-L-tyrosine is incorporated at the designated site, with minimal misincorporation of natural amino acids. ualberta.ca This precise control over the protein sequence allows for the creation of proteins with novel chemical and physical properties.

To enhance the efficiency of this process, particularly in eukaryotic cells and multicellular organisms where cellular uptake of UAAs can be a limiting factor, scientists have also engineered metabolic pathways for the biosynthesis of O-Methyl-L-tyrosine within the host organism. nih.gov By introducing a methyltransferase that converts endogenous tyrosine to O-Methyl-L-tyrosine, cells can autonomously produce and incorporate this UAA into proteins at significantly higher levels than when it is supplied externally. nih.gov

Development of Engineered Proteins with Modified Tyrosine Residues

The ability to site-specifically replace tyrosine with O-Methyl-L-tyrosine has opened up new avenues for designing and studying proteins with modified functions. By strategically placing this UAA, researchers can investigate the role of the tyrosine hydroxyl group in protein folding, stability, and enzymatic activity.

One notable application is in the field of fluorescence spectroscopy. By incorporating O-Methyl-L-tyrosine into a fluorescent protein, such as a green fluorescent protein (GFP) variant, the chemical environment of the fluorophore can be altered. nih.gov This can lead to unique spectral properties, such as a shifted emission spectrum, providing a sensitive probe for studying protein dynamics and interactions. nih.gov

Furthermore, the incorporation of O-Methyl-L-tyrosine and other UAAs into proteins allows for the introduction of novel chemical handles for bioconjugation. These handles can be used to attach other molecules, such as drugs or imaging agents, to the protein of interest with high specificity. This has significant implications for the development of targeted therapeutics and diagnostic tools.

The creation of engineered proteins with modified tyrosine residues also contributes to our fundamental understanding of protein structure-function relationships. By observing the effects of replacing tyrosine with its methylated counterpart, scientists can dissect the intricate network of interactions that govern protein behavior. This knowledge is crucial for the rational design of proteins with enhanced stability, novel catalytic activities, and other desirable properties for applications in medicine, biotechnology, and material science.

Computational and Theoretical Studies on O Methyl L Tyrosine Phenylmethyl Ester

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of O-Methyl-L-tyrosine phenylmethyl ester, arising from several rotatable bonds, results in a complex conformational space. Understanding the preferred conformations and dynamic behavior of this molecule is crucial for elucidating its structure-activity relationships.

The conformational preferences of molecules are highly dependent on their environment. Theoretical studies on related compounds like phenylalanine and tyrosine methyl esters suggest that the conformational behavior is governed by a delicate balance of steric hindrance and hyperconjugative interactions. nih.gov For this compound, the presence of the bulky phenylmethyl (benzyl) ester group and the O-methyl group introduces additional steric and electronic factors that influence its preferred three-dimensional structure.

In non-polar environments, intramolecular interactions, such as van der Waals forces between the aromatic rings, are expected to play a significant role in stabilizing specific conformers. In contrast, in polar solvents, intermolecular interactions with solvent molecules will compete with and modulate these intramolecular forces. Computational models, such as those employing the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the conformational equilibrium. These studies would likely reveal a shift in the population of conformers, with more extended structures being favored in polar environments to maximize solvation.

The solid-state conformation can be influenced by crystal packing forces. researchgate.net X-ray crystallography data of similar compounds, like L-tyrosine methyl ester hydrochloride, show the formation of extensive hydrogen bonding networks that dictate the molecular arrangement. researchgate.net While this compound lacks the hydroxyl and primary amine protons for strong hydrogen bonding, weaker C-H···O interactions and π-stacking of the aromatic rings would be significant in its crystal lattice.

Molecular dynamics (MD) simulations are a powerful technique to explore the flexibility and dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the trajectory of each atom by solving Newton's equations of motion. This would provide a detailed picture of the torsional dynamics around its rotatable bonds.

Key torsional angles that would be monitored include those defining the orientation of the phenylmethyl ester and the O-methyl group relative to the amino acid backbone and the tyrosine side chain. The simulations would likely show rapid fluctuations in these dihedral angles, indicating the molecule's inherent flexibility. Analysis of the simulation trajectories can identify the most populated conformational states and the energy barriers for transitions between them. Such simulations have been employed to study the flexibility of other tyrosine-containing molecules, revealing insights into their dynamic behavior. nih.govunito.it

The following table summarizes the key rotatable bonds in this compound that would be the focus of torsional dynamics analysis in an MD simulation.

| Bond Name | Description | Expected Dynamic Behavior |

| Cα-Cβ | Connects the chiral center to the side chain | Rotation is likely hindered by the bulky aromatic ring. |

| Cβ-Cγ | Connects the side chain methylene (B1212753) to the phenyl ring | Relatively free rotation, influencing the orientation of the phenyl ring. |

| Cα-C' | Connects the chiral center to the carbonyl carbon | Torsional angle is a key determinant of peptide backbone conformation. |

| C'-O | Connects the carbonyl carbon to the ester oxygen | Rotation can influence the orientation of the phenylmethyl group. |

| O-CH₂ | Connects the ester oxygen to the benzyl (B1604629) methylene | Relatively free rotation. |

| C(phenyl)-O | Connects the tyrosine ring to the methoxy (B1213986) oxygen | Rotation is likely influenced by steric hindrance from the adjacent ring protons. |

| O-CH₃ | Connects the methoxy oxygen to the methyl group | Relatively free rotation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate the electronic structure of molecules. nih.govbohrium.com For this compound, these calculations would reveal the distribution of electron density across the molecule. The presence of electronegative oxygen and nitrogen atoms would lead to a non-uniform charge distribution, with these atoms carrying partial negative charges and the adjacent carbon and hydrogen atoms bearing partial positive charges.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key electronic properties that provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. cumhuriyet.edu.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the carbonyl group of the ester and the aromatic rings.

The following table presents hypothetical calculated electronic properties for this compound based on typical values for similar aromatic amino acid derivatives.

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.0 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | ~ 5.5 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 2-4 Debye |

Quantum chemical calculations can be used to model chemical reactions and elucidate their mechanisms. For this compound, potential reactions of interest include hydrolysis of the ester bond and electrophilic aromatic substitution on the tyrosine ring.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for the reaction, providing an estimate of the reaction rate. For example, modeling the hydrolysis of the phenylmethyl ester would involve calculating the energy of the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon.

Isotope effect studies on related compounds like O-methyl-L-tyrosine have been used to probe reaction mechanisms, such as the cleavage of the α-C-H bond in enzymatic reactions. nih.gov Theoretical calculations can complement such experimental studies by providing a detailed picture of the transition state geometry and vibrational frequencies, which are used to calculate theoretical kinetic isotope effects.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule like this compound might bind to a biological macromolecule, such as a protein receptor or an enzyme. nih.govresearchgate.net These studies are crucial in drug discovery and for understanding the biological activity of molecules.

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental data (e.g., X-ray crystallography or NMR) or from homology modeling. The flexible this compound is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

Given its structural similarity to the amino acid L-tyrosine, this compound could be docked into the active sites of enzymes that process tyrosine, such as tyrosine hydroxylase or L-amino acid oxidase. nih.govnih.gov The docking results would predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. The O-methyl and phenylmethyl groups would significantly alter the binding profile compared to L-tyrosine, likely favoring binding sites with larger hydrophobic pockets. These studies can provide a rational basis for the design of new molecules with specific biological activities.

Prediction of Binding Modes with Protein Targets and Enzyme Active Sites

The prediction of how a small molecule like this compound will bind to a protein or enzyme is a cornerstone of computational drug discovery. This process, often termed molecular docking, involves the use of sophisticated algorithms to determine the preferred orientation and conformation of the ligand within the active site of a biological target.

Methodologies for Predicting Binding Modes:

Molecular docking simulations are a primary tool for predicting the binding mode of a ligand. researchgate.net These simulations place the ligand in various orientations within the binding site and score them based on a force field that estimates the binding affinity. The flexibility of both the ligand and the protein side chains within the active site can be taken into account to provide a more accurate prediction. nih.gov For instance, induced fit docking (IFD) protocols can model the conformational changes a protein may undergo upon ligand binding. acs.org

Commonly used software for these simulations include AutoDock, Glide, and GOLD. researchgate.netnih.gov The output of these simulations is a set of possible binding poses, ranked by their predicted binding energy. A lower binding energy generally indicates a more favorable interaction.

Key Interactions in Binding:

The binding of tyrosine derivatives to protein targets is often characterized by a variety of non-covalent interactions, including:

Hydrogen Bonds: The ester and amide groups of the amino acid derivative can form hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The phenyl and methyl groups contribute to hydrophobic interactions with nonpolar pockets of the protein.

Pi-Pi Stacking: The aromatic rings of the tyrosine derivative can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

For example, in studies of tyrosine kinase inhibitors, molecular docking has been used to identify key interactions between the inhibitor and amino acid residues such as Methionine 341 in the active site. Similarly, docking studies of N-(2-benzoylphenyl)-L-tyrosine derivatives with peroxisome proliferator-activated receptor-γ (PPAR-γ) have been performed to understand their anti-diabetic activity. researchgate.net

To illustrate the potential binding modes of this compound, a hypothetical docking study against a generic tyrosine kinase active site could be considered. The O-methyl group might interact with a hydrophobic pocket, while the phenylmethyl ester could form hydrogen bonds or hydrophobic interactions with other residues. The precise nature of these interactions would depend on the specific topology and amino acid composition of the active site.

Interactive Data Table: Predicted Interactions for a Hypothetical Docking of this compound with a Tyrosine Kinase Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| O-Methyl Group | Leucine, Valine, Isoleucine | Hydrophobic |

| Phenyl Ring (Tyrosine) | Phenylalanine, Tyrosine | Pi-Pi Stacking |

| Phenyl Ring (Ester) | Alanine, Proline | Hydrophobic |

| Ester Carbonyl | Serine, Threonine | Hydrogen Bond |

| Amine Group | Aspartic Acid, Glutamic Acid | Hydrogen Bond, Salt Bridge |

This table represents a hypothetical scenario based on common interactions observed for similar molecules and is for illustrative purposes only.

In Silico Screening for Novel Interactions in Research Contexts

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method is instrumental in the early stages of drug discovery for identifying lead compounds.

Approaches to In Silico Screening:

There are two main approaches to in silico screening:

Ligand-Based Virtual Screening: This method relies on the knowledge of other molecules that bind to the target of interest. A model is built based on the physicochemical properties of these known active ligands, and this model is then used to screen a database for other molecules with similar properties.

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is known, structure-based virtual screening can be employed. This approach involves docking a library of compounds into the active site of the target and scoring their potential binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is another computational method that can be used in conjunction with in silico screening. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net These models can be used to predict the activity of new compounds and to guide the design of more potent molecules.

Application to this compound:

In a research context, in silico screening could be used to identify novel protein targets for this compound. A library of known protein structures could be screened to identify those with binding sites that are complementary to the structure of the compound. This could lead to the discovery of new biological activities for this molecule.

Conversely, if a particular protein target is of interest, a library of tyrosine derivatives, including this compound, could be screened to identify the most potent binders. This information could then be used to guide the synthesis of new and improved compounds.

Data Table: Example of a Virtual Screening Workflow

| Step | Description |

| 1. Target Selection | A protein of interest (e.g., a specific tyrosine kinase) is chosen. |

| 2. Compound Library Preparation | A database of 3D structures of compounds, including this compound, is prepared. |

| 3. Docking | The compound library is docked into the active site of the target protein using software like Glide or AutoDock. |

| 4. Scoring and Ranking | The docked compounds are scored based on their predicted binding affinity, and the top-ranking compounds are selected. |

| 5. Post-Processing and Analysis | The binding modes of the top-ranking compounds are analyzed to identify key interactions and potential lead candidates. |

Through these computational and theoretical approaches, researchers can gain a deeper understanding of the molecular interactions of this compound, paving the way for its potential application in various research fields.

Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of O-Methyl-L-tyrosine phenylmethyl ester. By interacting with electromagnetic radiation, different parts of the molecule provide a unique spectral fingerprint, allowing for the elucidation of its atomic framework and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl and Phenylmethyl Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide precise data on the chemical environment of the nuclei, confirming the presence and connectivity of the key methyl and phenylmethyl (benzyl) groups.

In a typical ¹H NMR spectrum, the protons of the O-methyl group (Ar-OCH₃) are expected to appear as a sharp singlet, as observed in the related compound 3-Bromo-4-O-methyl-L-tyrosine methyl ester hydrochloride, where the O-methyl protons resonate at approximately 3.89 ppm. ucla.edu The methylene (B1212753) protons of the phenylmethyl ester group (-COOCH₂-Ph) would also produce a characteristic singlet, typically further downfield due to the deshielding effects of the adjacent ester and phenyl groups. The protons on the two distinct aromatic rings—the O-methylated tyrosine ring and the phenylmethyl ring—would exhibit complex multiplets in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon of the O-methyl group is expected to have a chemical shift around 56-59 ppm, similar to values seen in related O-methylated tyrosine structures. ucla.edu The methylene carbon of the phenylmethyl group and the carbonyl carbon of the ester would also show distinct signals characteristic of their chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound

| Group | Type of Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| O-Methyl (Ar-OC H₃) | ¹³C | ~56-59 | Quartet (in off-resonance) |

| O-Methyl (Ar-OCH ₃) | ¹H | ~3.8-3.9 | Singlet |

| Phenylmethyl (-COOCH ₂-Ph) | ¹H | ~5.1-5.3 | Singlet |

| Phenylmethyl (-COOC H₂-Ph) | ¹³C | ~67-69 | Triplet (in off-resonance) |

| Ester Carbonyl (-C =O) | ¹³C | ~170-172 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of the ester, ether, aromatic rings, and amine functionalities.

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch, which for a saturated ester typically appears around 1735 cm⁻¹. libretexts.org The presence of two distinct C-O bonds—the ether linkage (Ar-O-CH₃) and the ester linkage (C-O-C)—would result in strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations from both phenyl rings would be visible in the 1450-1600 cm⁻¹ region. Additionally, stretches corresponding to the N-H bond of the primary amine would be observed in the 3300-3500 cm⁻¹ range. Data from analogous compounds like 3-Iodo-4-O-methyl-L-tyrosine Methyl Ester Hydrochloride show a strong ester carbonyl peak at 1745 cm⁻¹. ucla.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester Carbonyl (C=O) | Stretch | ~1735 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ether & Ester (C-O) | Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, particularly in systems with chromophores like aromatic rings. This compound contains two such chromophores: the 4-methoxyphenyl (B3050149) group derived from tyrosine and the phenyl group of the benzyl (B1604629) ester.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 4-Methoxyphenyl | π → π | ~225 and ~275 |

| Phenyl (from ester) | π → π | ~255 - 260 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₇H₁₉NO₃), HRMS would be used to measure the exact mass of its protonated molecular ion, [M+H]⁺. This experimental value would then be compared to the calculated theoretical mass to confirm the elemental composition.

Table 4: Exact Mass Calculation for the Protonated Molecular Ion of this compound

| Parameter | Value |

| Elemental Formula | C₁₇H₁₉NO₃ |

| Formula of Ion [M+H]⁺ | C₁₇H₂₀NO₃⁺ |

| Calculated Monoisotopic Mass | 286.1438 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 286.14) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

Several key fragmentation pathways can be predicted for this compound. A very common and diagnostic fragmentation for benzyl esters is the formation of the benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium (B1234903) ion at m/z 91. Another expected fragmentation is the loss of the amino acid backbone components. For instance, the neutral loss of the benzyloxycarbonyl group or cleavage adjacent to the alpha-carbon can lead to the formation of a stabilized iminium ion. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule. nih.gov

Table 5: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

| 286.14 | [C₁₇H₁₉NO₃+H]⁺ | Protonated Molecular Ion |

| 178.08 | [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol |

| 135.08 | [CH₃OC₆H₄CH₂]⁺ | 4-methoxybenzyl cation |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the phenylmethyl group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in academic research for the analysis of synthesized compounds like this compound. These methods allow for the effective separation, identification, and quantification of the target compound, as well as the assessment of its purity by detecting starting materials, by-products, or other impurities. The choice of technique depends on the specific analytical goal, such as quantitative analysis, reaction monitoring, or identification of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for determining the purity and concentration of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related structures.

In a typical HPLC analysis for this compound, a reversed-phase (RP) column, such as a C18 or C8, is employed. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient separation of compounds with varying polarities.

Detection is frequently accomplished using an ultraviolet (UV) detector, as the two aromatic rings in this compound provide strong chromophores. For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve. Purity is assessed by integrating the area of all observed peaks in the chromatogram; the purity percentage is calculated as the peak area of the target compound divided by the total peak area. Furthermore, HPLC coupled with chiral stationary phases can be used to determine the enantiomeric purity of the compound.

Table 1: Illustrative HPLC Parameters for Analysis of Tyrosine Derivatives

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 3-5 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic or Acetic AcidB: Acetonitrile or Methanol | The aqueous phase controls pH; the organic phase elutes the compound. |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20 min) | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

| Detection | UV at ~274 nm or Diode Array Detector (DAD) | The aromatic rings absorb UV light, allowing for detection and quantification. |

| Injection Vol. | 5 - 20 µL | The amount of sample introduced for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Amino acid esters like this compound are not inherently volatile enough for direct GC analysis due to the polar primary amino group. Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form.

The derivatization process typically targets the free amino group. A common approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). This reaction replaces the polar N-H protons with a nonpolar acyl group, significantly increasing the compound's volatility. Another method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries. GC-MS is highly sensitive and specific, making it excellent for identifying trace impurities or confirming the structure of the derivatized analyte.

Table 2: Typical GC-MS Analysis Workflow for Amino Acid Ester Derivatives

| Step | Procedure | Reagents/Conditions | Rationale |

| 1. Derivatization | Acylation of the primary amine. | Pentafluoropropionic anhydride (PFPA) in ethyl acetate (B1210297). | To increase volatility and thermal stability for GC analysis. |

| 2. GC Separation | Injection of the derivatized sample into the GC system. | Injector: Split/splitless, 250 °CColumn: DB-5ms or similarCarrier Gas: HeliumOven Program: Temperature gradient (e.g., 50 °C to 280 °C). | To separate the derivatized target compound from other components in the sample. |

| 3. MS Detection | Ionization and fragmentation of the eluted compound, followed by mass analysis. | Ionization Mode: Electron Impact (EI)Analyzer: Quadrupole or Time-of-Flight (TOF) | To generate a characteristic mass spectrum for structural elucidation and identification. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis in academic research. It is particularly valuable for monitoring the progress of a chemical reaction, such as the synthesis of this compound, and for preliminary purity assessment.

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, typically made of silica (B1680970) gel coated on a glass or aluminum support. Spots of the starting materials are also applied to the same plate as references. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of solvents like ethyl acetate and hexane. As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

After development, the plate is dried and the separated spots are visualized. Since this compound contains aromatic rings, it can often be visualized directly under UV light (at 254 nm). Alternatively, a chemical stain like ninhydrin (B49086) can be used, which reacts with the primary amino group to produce a colored spot (typically purple-blue). The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of a new product spot. The relative positions of the spots are described by the retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An Rf value is characteristic of a compound in a specific TLC system and helps in its preliminary identification.

Table 3: Example of TLC for Monitoring a Synthesis Reaction

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates. |

| Mobile Phase | Mixture of nonpolar and polar organic solvents (e.g., 3:1 Hexane:Ethyl Acetate). |

| Application | Spots of starting material, co-spot (starting material + reaction mix), and reaction mixture are applied. |

| Visualization | 1. UV light (254 nm).2. Staining with ninhydrin followed by gentle heating. |

| Interpretation | A successful reaction is indicated by the consumption of the starting material (spot fades) and the formation of a new spot (product) with a different Rf value. |

Emerging Research Applications and Future Perspectives for O Methyl L Tyrosine Phenylmethyl Ester

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of protected amino acids like O-Methyl-L-tyrosine phenylmethyl ester traditionally involves multi-step processes that often rely on hazardous reagents and large volumes of volatile organic solvents. The growing emphasis on green chemistry is driving research into more sustainable and efficient synthetic methodologies.

A plausible synthetic pathway begins with the selective methylation of the phenolic hydroxyl group of L-tyrosine, followed by the esterification of the carboxylic acid with benzyl (B1604629) alcohol. Novel approaches focus on improving the environmental footprint of each step. For instance, traditional methylation might use toxic reagents like dimethyl sulfate (B86663). Greener alternatives are being explored, such as using dimethyl carbonate, which is a less hazardous methylating agent.

The esterification step, commonly achieved using methods like Fischer esterification with a strong acid catalyst or activation with thionyl chloride in benzyl alcohol, generates significant waste. prepchem.com Emerging sustainable practices aim to replace these methods. This includes the use of solid acid catalysts that can be easily recovered and reused, or enzymatic catalysis which operates under mild, aqueous conditions. Another promising technique is mechanochemistry, where reactions are carried out by grinding solids together in a ball mill, often eliminating the need for bulk solvents entirely. acs.org

| Synthetic Step | Traditional Method | Emerging Sustainable Alternative | Key Advantage of Alternative |

|---|---|---|---|

| N-Protection (if required) | Use of Boc₂O or Fmoc-OSu in large volumes of organic solvents (e.g., THF, dioxane). acs.org | Solvent-free synthesis via ball milling or use of greener solvents like propylene (B89431) carbonate. acs.orgadvancedchemtech.com | Drastic reduction or elimination of hazardous solvent waste. |

| O-Methylation | Dimethyl sulfate or methyl iodide with a strong base. | Dimethyl carbonate (DMC) with a mild base or enzymatic methylation. | Lower toxicity of reagents and milder reaction conditions. |

| Phenylmethyl Esterification | Benzyl alcohol with strong acid catalyst (e.g., H₂SO₄) or thionyl chloride. prepchem.com | Enzymatic esterification (e.g., using lipase) or solid acid catalysts. | High selectivity, mild conditions, and catalyst recyclability. |

Advanced Applications in Chemical Biology Tool Development and Mechanistic Probes

In chemical biology, precisely modified amino acids are indispensable tools for dissecting complex biological processes. This compound serves as a precursor to incorporate O-Methyl-L-tyrosine into peptides, which act as sophisticated mechanistic probes.

The key feature of O-Methyl-L-tyrosine is its inability to be phosphorylated, a critical post-translational modification for natural tyrosine residues that governs countless signaling pathways. By synthesizing a peptide with O-Methyl-L-tyrosine in place of tyrosine, researchers can create a molecular probe to investigate the structural and functional importance of a specific tyrosine hydroxyl group. If the biological activity of the peptide is abolished or altered, it provides strong evidence for the essential role of phosphorylation at that site.

Furthermore, the O-methyl group can serve as a stable mimic of a phosphorylated state in some contexts or simply as a sterically similar but electronically different replacement for the hydroxyl group, helping to probe hydrogen bonding interactions within protein binding sites. nih.gov The phenylmethyl ester group is a crucial part of its utility as a synthetic building block. It is stable to the basic conditions used to remove the common Fmoc N-terminal protecting group during solid-phase peptide synthesis (SPPS), but it can be selectively removed at the end of the synthesis via catalytic hydrogenolysis. This orthogonality allows for complex peptide design where different parts of the molecule can be deprotected and modified in a controlled sequence.

| Feature of O-Methyl-L-tyrosine | Application as a Mechanistic Probe | Biological Question Addressed |

|---|---|---|

| Blocked Phenolic Hydroxyl | Investigating the role of tyrosine phosphorylation. | Is phosphorylation at this specific tyrosine residue necessary for protein activation or binding? |

| Altered Hydrogen Bonding Capacity | Probing the importance of hydrogen bonds in receptor-ligand interactions. | Does the phenolic hydroxyl group act as a hydrogen bond donor or acceptor in the binding pocket? |

| Chemical Stability | Creating peptides resistant to degradation by certain enzymes (e.g., tyrosinases). | How does blocking a potential metabolic site affect the peptide's stability and duration of action? |

Integration with High-Throughput Screening Platforms for Discovery Research

High-throughput screening (HTS) allows for the rapid testing of massive libraries of compounds to identify molecules with a desired biological activity. This compound is not directly screened in these platforms but is a vital component for building the chemical libraries that are.

Its primary role is as a specialized building block in the synthesis of peptide libraries using technologies like one-bead-one-compound (OBOC). creative-peptides.com In this method, millions of distinct peptide sequences are synthesized on individual resin beads. acs.org The chemical properties of this compound—specifically the stability of its protecting groups to the iterative steps of deprotection and coupling used in SPPS—make it an excellent candidate for incorporation into these libraries. rsc.org

By including this unnatural amino acid, the chemical diversity of the library is vastly expanded beyond the 20 canonical amino acids. acs.org This increases the probability of discovering novel ligands, enzyme inhibitors, or other bioactive peptides. For example, a library containing O-Methyl-L-tyrosine could be screened to find peptides that bind to a target protein but cannot be inactivated by a specific kinase, leading to the discovery of more stable therapeutic leads. After a "hit" is identified from the screen, the specific peptide sequence can be determined, resynthesized on a larger scale, and studied further.

Prospects in Biomaterials Science and Nanotechnology Research through Conjugation

The unique chemical structure of tyrosine has made it a valuable monomer for the creation of biodegradable and biocompatible polymers, such as polyarylates and polyurethanes, for medical applications. acs.org this compound is a promising candidate for the next generation of these materials, offering enhanced control over polymer properties. During polycondensation reactions, the protected hydroxyl and carboxyl groups prevent unwanted side reactions, ensuring the formation of well-defined polymer backbones. The resulting polymers would have altered properties compared to their natural tyrosine counterparts, such as increased hydrophobicity and resistance to enzymatic degradation, which could be advantageous for creating more durable implantable devices or drug delivery vehicles.

In nanotechnology, the precise conjugation of biomolecules to the surface of nanoparticles is essential for creating targeted drug delivery systems, diagnostic agents, and biosensors. nih.gov Peptides containing O-Methyl-L-tyrosine can be synthesized using the phenylmethyl ester derivative and then conjugated to nanomaterials like gold nanoparticles or graphene oxide. acs.org The O-methyl group provides a stable, non-reactive surface functionality, while the N-terminus and a deprotected C-terminus (after removal of the phenylmethyl ester) can serve as anchor points for covalent attachment. nih.gov This allows for the creation of highly stable and functionalized nano-bioconjugates where the peptide's specific biological function is presented on the nanoparticle surface. Tyrosinase-mediated conjugation is another emerging technique where the phenolic group is a target for enzymatic activation and coupling, a pathway that O-methylation would specifically block, allowing for highly selective conjugation strategies in more complex systems. acs.orgacs.org

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of O-Methyl-L-tyrosine phenylmethyl ester in synthesis workflows?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester’s backbone structure, focusing on characteristic peaks for the methylated tyrosine moiety (e.g., methoxy group at ~3.3 ppm in ¹H NMR) and phenylmethyl ester signals. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS can assess purity (>98% as per industrial standards). Cross-validate with elemental analysis (C, H, N) to confirm empirical formula alignment (C₁₇H₁₉NO₃) .

Q. What experimental conditions optimize the stability of this compound during prolonged storage?

- Methodological Answer : Store the compound in inert atmospheres (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies using thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C) and monitor degradation via HPLC under varying humidity and temperature conditions. Avoid aqueous buffers unless stabilized with antioxidants like BHT .

Q. How can researchers mitigate low yields in the synthesis of this compound?

- Methodological Answer : Optimize reaction parameters such as pH (neutral to slightly basic), solvent choice (anhydrous DMF or THF), and catalyst (e.g., DCC/DMAP for esterification). Monitor reaction progress via thin-layer chromatography (TLC) and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Reference synthetic protocols for analogous tyrosine derivatives (e.g., radiolabeled PET tracers) to identify yield-enhancing strategies .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Perform systematic solubility profiling in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform, hexane) using dynamic light scattering (DLS) or nephelometry. Compare results with computational solubility predictions (e.g., Hansen solubility parameters). Discrepancies may arise from impurities (e.g., residual methyl groups) or crystallinity variations; use X-ray diffraction (XRD) to assess polymorphism .

Q. How can this compound be functionalized for in vivo tracer studies, and what pharmacokinetic challenges arise?

- Methodological Answer : Introduce radiolabels (e.g., ¹⁸F or ¹¹C) via nucleophilic substitution at the phenylmethyl ester group, following protocols for analogous tyrosine-based PET tracers. Assess blood-brain barrier (BBB) penetration using logP measurements (target ~2.5–3.0) and in vitro transport assays (e.g., Caco-2 cell models). Address rapid ester hydrolysis in plasma by evaluating prodrug strategies or stabilized ester analogs .

Q. What advanced chromatographic techniques differentiate this compound from structurally similar esters in complex matrices?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to distinguish isomers via fragmentation patterns (e.g., m/z 294 → 136 for phenylmethyl ester cleavage). Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities. Validate with GC-MS for volatile derivatives (e.g., trimethylsilylation) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., known tyrosine kinase inhibitors). Quantify interference from ester hydrolysis products (e.g., free O-Methyl-L-tyrosine) via LC-MS. Use isothermal titration calorimetry (ITC) to measure binding affinities directly, minimizing artifacts from indirect assay readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.